(-)-Rosthornin B
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Overview
Description
(-)-Rosthornin B is a naturally occurring compound that has garnered interest due to its unique chemical structure and potential applications in various fields It is a type of sesquiterpene lactone, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Rosthornin B typically involves several steps, starting from simpler organic molecules. One common approach is the use of a Diels-Alder reaction, which forms the core structure of the compound. This is followed by various functional group modifications, including oxidation and reduction reactions, to achieve the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes to make them more cost-effective and scalable. Techniques such as flow chemistry and biocatalysis are being explored to improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-Rosthornin B undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-Rosthornin B involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
(-)-Rosthornin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Artemisinin: Known for its anti-malarial properties.
Parthenolide: Studied for its anti-cancer and anti-inflammatory effects.
Costunolide: Investigated for its potential therapeutic applications in various diseases.
Compared to these compounds, this compound has shown distinct biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C24H34O7 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(1R,5R,9R,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3/t16?,17?,18?,19?,21-,22+,23-,24-/m0/s1 |
InChI Key |
ZVPVWNQCJBMJLV-AQSGSRKJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC[C@@]2(C1CC([C@]34C2C(C[C@](C3)(C(=C)C4=O)O)OC(=O)C)O)C)C |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C |
Origin of Product |
United States |
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